molecular formula C15H28O B15179241 beta-Ethyl-3,3-dimethylbicyclo(2.2.1)heptane-2-butanol CAS No. 85392-40-1

beta-Ethyl-3,3-dimethylbicyclo(2.2.1)heptane-2-butanol

Cat. No.: B15179241
CAS No.: 85392-40-1
M. Wt: 224.38 g/mol
InChI Key: HGECOPUKOWSQTP-UHFFFAOYSA-N
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Description

β-Ethyl-3,3-dimethylbicyclo[2.2.1]heptane-2-butanol is a bicyclic monoterpene derivative characterized by a norbornane (bicyclo[2.2.1]heptane) backbone substituted with a β-ethyl group, two methyl groups at the C3 position, and a butanol moiety at C2. Its molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.39 g/mol . The compound’s structure confers unique steric and electronic properties, influencing its solubility, reactivity, and stability compared to simpler bicyclic alcohols. It is commonly utilized as a precursor in fragrance synthesis and chiral catalyst design due to its rigid bicyclic framework .

Properties

CAS No.

85392-40-1

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutan-1-ol

InChI

InChI=1S/C15H28O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h11-14,16H,4-10H2,1-3H3

InChI Key

HGECOPUKOWSQTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1C2CCC(C2)C1(C)C)CO

Origin of Product

United States

Preparation Methods

The preparation methods for EINECS 286-899-2 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

EINECS 286-899-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

EINECS 286-899-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of other chemicals or materials .

Mechanism of Action

The mechanism of action of EINECS 286-899-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS No. Molecular Formula Functional Groups Key Structural Differences
β-Ethyl-3,3-dimethylbicyclo[2.2.1]heptane-2-butanol 1146-56-1 C₁₆H₂₈O₂ Butanol, ethyl, dimethyl Reference compound
Bicyclo[2.2.1]heptane-2-methanol, 2-acetate 53075-46-0 C₁₀H₁₆O₂ Methanol, acetate Shorter carbon chain (C1 vs. C4) at C2; lacks ethyl substituent
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one N/A C₉H₁₃ClO Ketone, chloro, dimethyl Replaces butanol with a ketone; introduces chlorine at C1
2-Ethylbicyclo[2.2.1]heptane 2146-41-0 C₉H₁₆ Ethyl, bicyclic Lacks hydroxyl and methyl groups; simpler hydrocarbon backbone
2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate 58437-69-7 C₁₃H₂₀O₂ Acetate, exocyclic double bond Unsaturated bicyclic system; ester instead of alcohol
trans-2,3-Dimethylbicyclo[2.2.1]heptane 20558-16-1 C₉H₁₆ Dimethyl No functional groups; pure hydrocarbon

Key Observations :

  • Steric Effects : The β-ethyl and dimethyl groups in the target compound create significant steric hindrance, reducing nucleophilic reactivity compared to simpler analogs like 2-ethylbicyclo[2.2.1]heptane .
  • Functional Group Influence: The butanol group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar analogs (e.g., trans-2,3-dimethylbicycloheptane) and halogenated derivatives (e.g., 1-chloro-3,3-dimethylbicycloheptan-2-one) .

Physical Properties

Table 2: Thermodynamic Data

Compound Boiling Point (°C) Vaporization Enthalpy (kJ/mol) Solubility in Water
β-Ethyl-3,3-dimethylbicyclo[2.2.1]heptane-2-butanol 290–310 (estimated) ~50 (calculated) Low (hydrophobic bicyclic core)
2-Ethylbicyclo[2.2.1]heptane 349–396 44.4 Insoluble
trans-2,3-Dimethylbicyclo[2.2.1]heptane 345–411 39.3 Insoluble
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one 55–58 (0.25 mm Hg) N/A Moderate in polar solvents

Key Observations :

  • The target compound’s higher boiling point compared to hydrocarbon analogs (e.g., 2-ethylbicycloheptane) reflects increased molecular weight and polarity .
  • Chlorinated derivatives exhibit lower volatility due to polar C-Cl bonds but retain solubility in organic solvents .

Key Observations :

  • Reduction Sensitivity: Unlike chlorinated analogs, the target compound’s butanol group is stable under basic conditions but prone to oxidation .
  • Bridgehead Reactivity : The bicyclo[2.2.1]heptane framework resists solvolysis at bridgehead positions, contrasting with bicyclo[2.2.2]octane derivatives, which undergo facile ring-opening .

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